Benzoyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYMYITPCOQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196249 | |
| Record name | Benzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-33-0 | |
| Record name | Benzoyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW47ZKR2X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Benzoyl Isocyanate
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile derivatives of benzoyl isocyanate. google.com Due to the reactivity of the isocyanate group, analysis often involves derivatization prior to injection. acs.orgrsc.org For instance, isocyanates are reacted with an amine to form stable urea (B33335) derivatives, which can then be separated and quantified. google.com Reversed-phase columns, such as C18, are commonly used with mobile phases typically consisting of acetonitrile (B52724) and water mixtures. nih.gov Detection is often achieved using UV detectors, as the benzoyl group is a strong chromophore, or by coupling the HPLC system to a mass spectrometer (HPLC-MS/MS) for enhanced sensitivity and specificity. researchgate.net
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | Reversed Phase C18 (250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile:Water (1:1, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV or MS/MS | researchgate.netgoogle.com |
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile compounds and is often coupled with a mass spectrometer (GC-MS). While this compound itself can be analyzed by GC, the technique is more frequently used to analyze its more volatile derivatives or to monitor reactions. For example, a reaction-based headspace GC method can determine the concentration of isocyanate groups by quantifying the CO₂ produced upon reaction with water in a sealed vial. researchgate.net This approach is particularly useful for batch sample analysis and quality control. researchgate.net
X Ray Crystallography
X-ray crystallography provides the most definitive structural information for solid-state compounds by determining the precise three-dimensional arrangement of atoms in a crystal. This technique is invaluable for the unambiguous characterization of reaction adducts of benzoyl isocyanate, confirming connectivity and stereochemistry that may be difficult to establish by spectroscopic methods alone. acs.orgethz.ch The structures of various cycloadducts and other derivatives formed from reactions of this compound have been confirmed using single-crystal X-ray diffraction analysis. scispace.commdpi.com This analysis yields detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. scispace.com
Computational and Theoretical Studies of Benzoyl Isocyanate
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a primary computational method for studying the reactions of benzoyl isocyanate. It offers a balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces. DFT calculations have been successfully applied to understand cycloaddition reactions and rearrangements involving this compound. chemrxiv.orgsci-hub.se
One notable study investigated the reaction between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and this compound using DFT at the B3LYP/6-31G(d,p) level of theory. researchgate.netcolab.ws This research explored six competitive reaction channels, which were categorized into two main types: two colab.wscolab.ws-sigmatropic rearrangements and four [4+2] cycloadditions. researchgate.netcolab.ws The results showed that for the formation of urea (B33335), the colab.wscolab.ws-sigmatropic and [4+2] cycloaddition pathways are competitive, having similar energy barriers. researchgate.net However, to form isourea, the [4+2] cycloaddition channels are the energetically favorable pathways. researchgate.netcolab.ws
Another area where DFT has provided significant insights is the thermal Curtius rearrangement of benzoyl azide (B81097) to form this compound. rsc.org Studies at the PBE/TZ2P level have calculated the potential energy surfaces for this rearrangement, including in the presence of Lewis acid catalysts, which were found to significantly lower the reaction's energy barriers. rsc.org
A key aspect of DFT investigations is the calculation of energy barriers (activation energies) and the mapping of potential energy surfaces (PES). The PES provides a comprehensive view of the energy of a system as a function of its geometry, allowing for the identification of reaction pathways, transition states, and intermediates. researchgate.netscite.ai
In the reaction of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with this compound, DFT calculations revealed that the [4+2] cycloaddition pathways leading to isourea are energetically favorable, with the highest barrier being a relatively low 12.77 kcal/mol. researchgate.netcolab.ws For the Curtius rearrangement of benzoyl azide, the activation energy for the concerted rearrangement of the syn-conformer to this compound was calculated to be 32.3 kcal mol⁻¹. rsc.org The rearrangement involving the anti-conformer proceeds through a singlet acylnitrene intermediate, with an activation energy of 32.3 kcal mol⁻¹ for its formation and a subsequent barrier of 13.6 kcal mol⁻¹ for the rearrangement of the acylnitrene into the isocyanate. rsc.org
| Reaction | Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene + this compound → Isourea | [4+2] Cycloaddition | B3LYP/6-31G(d,p) | 12.77 (highest barrier) | researchgate.netcolab.ws |
| Benzoyl Azide (syn) → this compound | Concerted Curtius Rearrangement | PBE/TZ2P | 32.3 | rsc.org |
| Benzoyl Azide (anti) → Benzoylnitrene | Stepwise Curtius Rearrangement (Step 1) | PBE/TZ2P | 32.3 | rsc.org |
| Benzoylnitrene → this compound | Stepwise Curtius Rearrangement (Step 2) | PBE/TZ2P | 13.6 | rsc.org |
| Formation of this compound (Pathway A) | Copper-promoted C≡N bond cleavage | B3LYP/B1 | 27.6 (Rate Determining Step) | nih.gov |
| Formation of this compound (Pathway B) | Copper-promoted C≡N bond cleavage | B3LYP/B1 | 37.3 (Rate Determining Step) | nih.gov |
The analysis of transition states (TS) and intermediates is crucial for a detailed mechanistic understanding. DFT calculations allow for the optimization of these transient structures and the analysis of their geometric and electronic properties.
For the [4+2] cycloaddition between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and this compound, analysis of the transition states indicated that the reactions are asynchronous processes. researchgate.netcolab.ws This asynchronicity is evident from the difference in the lengths of the two new bonds being formed at the transition state. researchgate.net
In the study of the Curtius rearrangement, DFT calculations have been used to investigate the geometry and electronic structure of the transition states. rsc.org The calculations support a predominantly concerted mechanism for the thermal rearrangement. rsc.org However, the studies also characterize the acylnitrene as a potential intermediate in a stepwise pathway, particularly for the anti-conformer of benzoyl azide. rsc.org Experimental and computational studies on the reactions of various acyl isocyanates with imines have also been rationalized through the analysis of intermediates and transition states, helping to distinguish between [2+2] and [4+2] cycloaddition products.
Charge transfer (CT) plays a significant role in many chemical reactions, influencing their rates and regioselectivity. DFT provides methods to quantify charge distribution and transfer during a reaction.
In the reaction of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with this compound, the [4+2] cycloadditions are described as polar Diels-Alder (P-DA) reactions. researchgate.netcolab.ws Theoretical analysis indicates that these reactions are controlled by the charge transfer at the transition states. researchgate.net This implies that the electronic interaction involving the transfer of electron density from the diene component to the dienophile (or vice-versa) is a key factor governing the reactivity and outcome of the cycloaddition.
Molecular Dynamics Simulations and Kinetic Studies (if applicable)
While extensive molecular dynamics (MD) simulations specifically targeting this compound are not widely reported in the literature found, this computational technique is broadly applied to the isocyanate class of compounds. MD simulations are used to study the interactions of isocyanates with other molecules, predict the stability of derivatives in different environments, and analyze binding affinities with biological targets. For instance, MD simulations have been employed to understand the interaction mechanisms between inverse agonists and estrogen-related receptor α (ERRα), where benzoyl-containing structures are relevant.
Kinetic studies, both experimental and computational, are vital for understanding reaction rates. Kinetic investigations have been performed on the reactions of various isocyanates, including phenyl isocyanate, with nucleophiles like carboxylic acids and amines. colab.ws These studies often find second-order reaction rates and use Arrhenius plots to determine activation energies. In the context of dynamic kinetic asymmetric transformations, the reactivity of this compound has been compared to other isocyanates, with less electrophilic isocyanates like benzyl (B1604629) isocyanate showing higher enantiomeric excess in reactions with vinylaziridines.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) methods are the foundation of computational chemistry, providing deep insights into the electronic structure of molecules, which ultimately governs their reactivity. sci-hub.se Beyond DFT, higher-level ab initio methods like CCSD(T) are used for more accurate energy calculations, often as a benchmark for DFT results.
These calculations are used to determine orbital energy levels, electron distribution, and the presence of unpaired electrons, all of which help in predicting a molecule's reactivity. For instance, tandem-MS infrared ion spectroscopy (IRIS) studies, supported by quantum-chemical calculations including DFT and CCSD(T)-F12b, have been used to investigate the gas-phase Curtius rearrangement of aromatic carbonyl azides to isocyanates. These studies provide strong evidence for a concerted N₂-loss mechanism, consistent with predictions from the calculated potential energy surfaces. The calculations also help in understanding the stability of different electronic states, such as showing that the triplet benzoylnitrene intermediate is more stable than its singlet counterpart.
Applications of Benzoyl Isocyanate in Advanced Organic Synthesis
Role as a Capping Reagent in Oligosaccharide Synthesis
In the realm of carbohydrate chemistry, particularly in the solid-phase synthesis of oligosaccharides, achieving complete glycosylation at every step can be challenging. Incomplete reactions lead to the formation of deletion sequences (n-1 products), which complicates the purification of the desired oligosaccharide. acs.org To mitigate this, a "capping" step is introduced to block any unreacted hydroxyl groups, preventing them from participating in subsequent glycosylation reactions. nih.gov
Benzoyl isocyanate has proven to be an effective capping reagent for this purpose, especially for hydroxyl groups with low reactivity. acs.orgnih.govscientificlabs.co.ukcenmed.com The high reactivity of the isocyanate group ensures a thorough and rapid reaction with the unreacted hydroxyls. acs.org The resulting N-benzoylurethane cap possesses several advantageous properties:
It is chemically stable and does not interfere with subsequent reaction steps in the oligosaccharide synthesis. acs.org
The cap is orthogonal to many common protecting groups used in oligosaccharide synthesis, meaning it can be introduced without affecting other protected functional groups. acs.org
The formation of the N-benzoylurethane is non-acidic, non-nucleophilic, and non-basic, ensuring compatibility with various reaction conditions. acs.org
Precursor for Pharmacologically Relevant Compounds
This compound's reactivity makes it a valuable building block for the synthesis of various compounds with potential pharmacological applications. Its ability to react with a wide range of nucleophiles is key to its utility in this area.
Synthesis of Ureas and Thioureas as Pharmaceutical Intermediates
Urea (B33335) and thiourea (B124793) moieties are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antiviral, antimicrobial, and anticancer properties. chemicaljournal.innih.gov this compound serves as a direct precursor to N-benzoyl ureas and thioureas through its reaction with amines and thiols, respectively.
The general reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group, forming a stable urea linkage. cymitquimica.com Similarly, reaction with a thiol yields a thiocarbamate. This straightforward reaction provides a reliable method for introducing the benzoyl urea or a related scaffold into a molecule. These intermediates can then be further elaborated to produce final drug candidates. For instance, various substituted ureas and thioureas derived from isocyanates have been synthesized and investigated for their potential as antibacterial and anticancer agents. chemicaljournal.in
| Reactant | Product | Application |
| This compound + Amine | N-Benzoyl Urea | Pharmaceutical Intermediate |
| This compound + Thiol | N-Benzoyl Thiocarbamate | Pharmaceutical Intermediate |
| Benzoyl Isothiocyanate + Amine | N-Benzoyl Thiourea | Pharmaceutical Intermediate |
Synthesis of Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is a useful reagent for constructing various heterocyclic rings. Through reactions with appropriate substrates, it can participate in cyclization reactions to form diverse heterocyclic systems. rsc.org
For example, this compound reacts with ketone hydrazones to yield s-triazolidines. rsc.org In another instance, the related benzoyl isothiocyanate reacts with ketone hydrazones and benzaldehyde (B42025) phenylhydrazone to form oxatriazepinethiones. rsc.org These reactions are believed to proceed through betaine (B1666868) intermediates. rsc.org The versatility of this compound and its thio-analogue, benzoyl isothiocyanate, in reacting with various nucleophiles allows for the synthesis of a range of five- and six-membered heterocyclic systems, including 1,2,4-triazolines and thiadiazolidines. researchgate.net
Applications in Polymer Chemistry
The reactivity of the isocyanate group also lends itself to applications in polymer chemistry, where it can be used for both creating and modifying polymer structures.
Cross-Linking Polymerization with this compound Intermediates
Cross-linking is a process that connects polymer chains, forming a three-dimensional network structure which enhances the mechanical and thermal properties of the material. specialchem.com Isocyanates are well-known cross-linking agents. While diisocyanates are more commonly used to form polyurethane or polyurea networks, this compound can be involved in cross-linking processes through its reactive isocyanate group. cymitquimica.comspecialchem.com
A novel photochemical ligation process utilizes benzoyl azides, which generate isocyanates in situ upon irradiation. researchgate.netnih.gov These photochemically generated isocyanates can then react with hydroxyl groups on polymer chains to form urethane (B1682113) linkages, leading to cross-linking. researchgate.netnih.gov This method provides a versatile approach for creating cross-linked polymer networks under ambient conditions. researchgate.netnih.gov
Functionalization of Polymer Chain Ends
The modification of polymer chain ends, or end-functionalization, is crucial for creating well-defined polymer architectures such as block copolymers. Isocyanates are effective electrophiles for capping the ends of polymer chains. acs.org
For example, in the context of polypeptide synthesis, isocyanates can be used to cap the N-terminal ends of polypeptide chains. acs.org This chemistry has been employed to prepare complex block copolymers, including pentablock copolymers, by capping living polymer chains with isocyanate-terminated polymers. acs.org A facile and efficient method for the in-situ end-functionalization of neodymium-based polybutadiene (B167195) has also been demonstrated using isocyanates through a coordinative chain transfer polymerization strategy. researchgate.net Furthermore, a photochemical approach using benzoyl azides to generate isocyanates in situ offers a method for the functionalization of polymer chain ends. researchgate.netnih.gov
| Polymer Application | Reagent/Intermediate | Resulting Structure/Modification |
| Cross-Linking | Photochemically generated isocyanates from benzoyl azides | Cross-linked polymer network via urethane linkages |
| End-Functionalization | This compound | Capped polymer chain ends (e.g., N-terminal of polypeptides) |
| End-Functionalization | Isocyanate-terminated polymers | Block copolymers |
Surface Modification of Materials
The high reactivity of the isocyanate group (-NCO) in this compound makes it a candidate for the chemical modification of material surfaces. ontosight.ai This process typically involves the reaction of the isocyanate with active hydrogen-containing functional groups present on a material's surface, such as hydroxyl (-OH) or amine (-NH₂) groups. cymitquimica.com This covalent attachment of the benzoyl group can significantly alter the surface properties of the substrate.
A primary application of this modification is to enhance the hydrophobicity of naturally hydrophilic materials. tandfonline.comsmsjournals.com For instance, materials rich in surface hydroxyl groups, like cellulose-based natural fibers or silica (B1680970) gel, can be treated to improve their compatibility with nonpolar polymer matrices. tandfonline.comsmsjournals.comresearchgate.net The reaction between the isocyanate group of this compound and a surface hydroxyl group results in the formation of a stable urethane linkage, effectively grafting the nonpolar benzoyl moiety onto the surface. cymitquimica.comjsta.cl This modification reduces the surface's affinity for water and can improve adhesion to aromatic polymer matrices through favorable electronic interactions between the newly introduced benzoyl groups and the polymer's aromatic rings. tandfonline.com
Research on related compounds demonstrates the effectiveness of this approach. In one study, a silica gel adsorbent was synthesized by reacting benzoyl isothiocyanate with hydroxyl groups on the silica surface. researchgate.net Characterization confirmed that the benzoyl isothiocyanate was successfully grafted onto the silica. researchgate.net Similarly, the benzoylation of natural fibers, a process that also introduces benzoyl groups to the surface, has been shown to roughen the fiber surface, which promotes mechanical interlocking with a polymer matrix. tandfonline.comsmsjournals.com
Interactive Table:
Considerations for Blocked Isocyanates in Polymer Applications
In many polymer applications, particularly in coatings, adhesives, and sealants, the high reactivity of isocyanates is undesirable during storage and formulation. rsc.org To address this, isocyanates are often "blocked," creating a thermally reversible protective bond. rsc.orgusm.edu A blocked isocyanate is a compound formed by reacting an isocyanate with a "blocking agent" containing an active hydrogen, such as a phenol, an oxime, or a caprolactam. usm.edu This reaction masks the reactive -NCO group, rendering it inert at ambient temperatures. rsc.org Upon heating to a specific "deblocking temperature," the bond breaks, regenerating the free isocyanate and the blocking agent, allowing the desired curing reaction (e.g., with a polyol to form a polyurethane) to proceed. rsc.orgusm.edu
When considering a system involving this compound as the isocyanate component, several factors are critical:
Deblocking Temperature : This is the most crucial parameter for a blocked isocyanate system. It dictates the necessary curing temperature for the final application. usm.edu The deblocking temperature is determined by the chemical structure of both the isocyanate and the blocking agent. usm.edu For example, aromatic isocyanates generally deblock at lower temperatures than aliphatic ones when combined with the same blocking agent. poliuretanos.net The thermal stability of the urethane bond formed between the acyl isocyanate (like this compound) and the blocking agent will define the energy required for its scission. researchgate.net
Blocking/Deblocking Mechanism : The reaction of a blocked isocyanate with a nucleophile, such as a hydroxyl group from a polyol, is generally understood to proceed via two possible mechanisms: an elimination-addition pathway or an addition-elimination pathway. rsc.org
Elimination-Addition : The blocked isocyanate first thermally dissociates to release the free isocyanate and the blocking agent. The free isocyanate then reacts with the nucleophile.
Addition-Elimination : The nucleophile directly attacks the blocked isocyanate, forming an intermediate which then decomposes to the final product and releases the blocking agent.
Choice of Blocking Agent : The selection of the blocking agent influences not only the deblocking temperature but also potential film defects. The blocking agent, which is released during curing, must evaporate from the film. If it is trapped, it can cause defects or alter the final properties of the polymer. researchgate.net Studies on various prepolymers have evaluated agents like methyl ethyl ketoxime (MEKO) and caprolactam, identifying their specific deblocking temperatures through thermal analysis techniques like DSC and FTIR. enpress-publisher.com For instance, for a specific isocyanate prepolymer, deblocking of a MEKO-blocked system was observed to start around 124-125°C. enpress-publisher.com
Interactive Table:
Future Perspectives in Benzoyl Isocyanate Research
Advancements in Sustainable Synthesis of Benzoyl Isocyanate
The pursuit of green chemistry principles is reshaping the synthesis of key chemical intermediates, including this compound. Traditional synthesis routes often rely on hazardous reagents like phosgene (B1210022) or costly alternatives such as oxalyl chloride, which presents challenges regarding safety and economic viability. rsc.orggoogle.com Consequently, current research is heavily focused on developing more sustainable and environmentally benign synthetic methodologies.
A prominent green alternative is the Staudinger-Aza Wittig (SAW) sequence, which utilizes an azide (B81097) and carbon dioxide to produce isocyanates, thereby avoiding the high toxicity associated with phosgene. rsc.org Another significant pathway is the Curtius rearrangement, a clean and high-yielding method involving the thermal decomposition of a precursor acyl azide. rsc.orgnih.govacs.org While effective, a major drawback of the Curtius rearrangement is the potentially explosive nature of the acyl azide intermediate, which has historically limited its application in large-scale industrial production. google.com
To mitigate these safety concerns, a key area of advancement is the development of methods for the in situ generation of isocyanates. rsc.org In these processes, the reactive isocyanate is produced and immediately consumed in a subsequent reaction, preventing its accumulation and enhancing process safety. nih.gov This approach is particularly amenable to modern techniques like flow chemistry, which further minimizes risks associated with hazardous intermediates. google.comresearchgate.net
| Synthesis Method | Precursors | Key Features/Advancements | Reference(s) |
| Phosgenation | Primary Amine, Phosgene | Traditional industrial method; highly efficient but uses toxic phosgene. | rsc.org |
| Oxalyl Chloride Route | 2,6-Difluorobenzamide, Oxalyl Chloride | High yield but uses expensive and high-consumption raw materials. | google.com |
| Curtius Rearrangement | Acyl Azide | Clean, high-yielding reaction; intermediate can be hazardous. | rsc.orgnih.govgoogle.com |
| Staudinger-Aza Wittig (SAW) | Azide, CO2 | Milder, less toxic, and more environmentally friendly alternative to phosgene. | rsc.org |
| In Situ Generation | Various (e.g., via Curtius) | Isocyanate is generated and consumed immediately, improving safety. | rsc.orgnih.gov |
Novel Reactivity and Mechanistic Discoveries
This compound is a highly reactive electrophile, a characteristic that underpins its broad utility in organic synthesis. rsc.orgcymitquimica.com Ongoing research continues to uncover new facets of its reactivity, particularly in the realm of cycloaddition reactions. It is known to participate in [4+2] cycloadditions with partners like carbodiimides and benzaldazines, leading to the formation of six-membered heterocyclic rings. oup.comoup.comethz.ch Additionally, it can undergo [3+2] cycloaddition with α,β-epoxy carboxylates, a reaction catalyzed by magnesium bromide to efficiently synthesize chiral oxazolidin-2-ones. sioc-journal.cn
The mechanistic intricacies of these reactions are being elucidated with the aid of computational tools such as Density Functional Theory (DFT). acs.org For instance, DFT studies on the reaction between this compound and 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene revealed competitive pathways involving both biosynth.combiosynth.com-sigmatropic rearrangements and [4+2] cycloadditions. acs.orgsigmaaldrich.comsigmaaldrich.com These computational insights are crucial for predicting reaction outcomes and designing new synthetic strategies.
Beyond cycloadditions, the reactivity of this compound extends to a variety of other transformations. It readily reacts with Grignard reagents acs.org and organosilicon compounds like N-trimethylsilyldialkylamines, with the latter yielding silylated ureas that can react further to form 1,3,5-oxadiazin-4-one derivatives. rsc.org Its reaction with diazomethane (B1218177) results in the formation of 2-phenyl-4-oxazolone. sci-hub.se The electrophilicity of the isocyanate, which governs its reactivity, can be fine-tuned by substituents on the benzoyl ring, a principle that has been exploited in asymmetric synthesis where less electrophilic isocyanates have led to higher enantioselectivity in certain cycloadditions. rsc.orgacs.org
| Reaction Type | Reactant Partner | Product(s) | Reference(s) |
| [4+2] Cycloaddition | Carbodiimides | 1,3,5-Oxadiazin-6-ones | oup.com |
| [4+2] Cycloaddition | Benzaldazines | Criss-cross cycloadducts | oup.com |
| [3+2] Cycloaddition | α,β-Epoxy carboxylate | Chiral oxazolidin-2-ones | sioc-journal.cn |
| Nucleophilic Addition | N-trimethylsilyldimethylamine | N,N-dimethyl-N′-trimethylsilyl urea (B33335) | rsc.org |
| Reaction with Diazomethane | Diazomethane | 2-Phenyl-4-oxazolone | sci-hub.se |
Emerging Applications in Chemical Biology and Materials Science
The versatile reactivity of this compound is paving the way for its application in diverse scientific fields, most notably in chemical biology and materials science.
In chemical biology , isocyanates are valuable reagents for bioconjugation—the chemical modification of biomolecules such as proteins. wikipedia.org They can react with nucleophilic amino acid side chains, particularly the ε-amino group of lysine, to form stable urea linkages. wikipedia.org This reactivity has been harnessed using this compound as a capping reagent to protect low-reactivity hydroxyl groups during the solid-phase synthesis of oligosaccharides. sigmaaldrich.comsigmaaldrich.com Furthermore, benzoylated sugar isocyanates serve as precursors for compounds with potential antimicrobial activity. derpharmachemica.com Early studies have also indicated that this compound itself may possess immunosuppressant and anticancer properties, suggesting avenues for future therapeutic development. biosynth.com
In materials science , isocyanates are indispensable monomers for the synthesis of polymers such as polyurethanes and polyureas. cymitquimica.com this compound and its derivatives find use in the production of dyes, plastics, and specialized agrochemicals like benzoylurea (B1208200) insecticides. google.combiosynth.com An innovative application involves immobilizing isocyanate functionalities onto a solid support. For example, polymer-bound benzyl (B1604629) isocyanate is employed as a scavenger resin in combinatorial chemistry to quench excess nucleophilic reagents and simplify the purification of compound libraries. rapp-polymere.com Isocyanate-containing polymers are also utilized in the formation of microcapsules for various applications. google.com
| Field | Application | Description | Reference(s) |
| Chemical Biology | Bioconjugation | Modifies proteins by reacting with nucleophilic amino acids like lysine. | wikipedia.org |
| Chemical Biology | Oligosaccharide Synthesis | Acts as a capping reagent for hydroxyl groups. | sigmaaldrich.comsigmaaldrich.com |
| Chemical Biology | Medicinal Chemistry | Precursor for potential immunosuppressant, anticancer, and antimicrobial agents. | biosynth.comderpharmachemica.com |
| Materials Science | Polymer Synthesis | Building block for polyurethanes and polyureas. | cymitquimica.com |
| Materials Science | Agrochemicals | Precursor for the synthesis of benzoylurea insecticides. | google.com |
| Materials Science | Combinatorial Chemistry | Polymer-bound isocyanates used as scavengers to purify reaction products. | rapp-polymere.com |
Integration with Flow Chemistry and Automation
The integration of this compound chemistry with continuous flow technology and automation represents a significant leap forward in terms of safety, efficiency, and scalability. Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for handling hazardous reactions, such as the Curtius rearrangement used to generate isocyanates. nih.govacs.org By producing and consuming the unstable acyl azide intermediate continuously "in flow," the technology circumvents the need to isolate and store large quantities, drastically reducing the risk of explosion and making the synthesis much safer. google.comresearchgate.net
Continuous flow processes for the production of various isocyanates, including 2,6-difluorothis compound, have been successfully developed. google.comgoogle.com These systems can offer higher efficiency and throughput compared to traditional batch manufacturing. scielo.br The modular nature of flow chemistry also allows for the "telescoping" of multiple synthetic steps. nih.gov For example, a stream containing freshly generated this compound can be directly mixed with a nucleophile in a subsequent reactor module to produce ureas, carbamates, or amides in a single, uninterrupted process. nih.govacs.org
Automation is a natural partner to flow chemistry. Fully automated platforms can precisely control reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results. acs.org Furthermore, in-line analytical tools, like Fourier-transform infrared spectroscopy (FTIR), can be integrated into the flow path to monitor the reaction in real-time, ensuring complete conversion of intermediates and optimizing product yield. nih.gov This combination of flow, automation, and real-time analysis is poised to accelerate the discovery and production of novel molecules derived from this compound.
Q & A
Q. Key Considerations :
- Use inert atmospheres (e.g., nitrogen) to prevent moisture-induced hydrolysis.
- Monitor reaction progress via FT-IR or NMR to confirm the disappearance of –NCO groups .
Q. Table 1: Synthesis Method Comparison
| Method | Reagents | Conditions | Key Challenges |
|---|---|---|---|
| Azide decomposition | Benzoyl chloride, NaN₃ | 120°C, xylene | Requires in situ use |
| Thiocyanate substitution | Benzoyl chloride, Pb(SCN)₂ | Boiling benzene | Lead waste management |
Basic: How should this compound be stored and handled to ensure stability?
Answer:
this compound is highly reactive and moisture-sensitive. Key handling protocols include:
- Storage : Store at below -20°C in airtight, amber glass containers to prevent polymerization or hydrolysis .
- Safety Measures :
- Decomposition Signs : Cloudiness or precipitate formation indicates hydrolysis; discard compromised batches.
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- FT-IR Spectroscopy : The –NCO group exhibits a strong absorption band near 2250–2270 cm⁻¹ . This compound’s carbonyl (C=O) stretch appears at ~1700 cm⁻¹ , distinguishable from benzoyl chloride (~1770 cm⁻¹) .
- ¹H-NMR : In CDCl₃, the aromatic protons resonate as a multiplet at δ 7.4–7.6 ppm , while the isocyanate group does not produce signals but can be inferred via reaction monitoring .
Q. Table 2: Key Spectral Data
| Technique | Functional Group | Signal Characteristics |
|---|---|---|
| FT-IR | –NCO | 2250–2270 cm⁻¹ (sharp) |
| ¹H-NMR | Aromatic protons | δ 7.4–7.6 ppm (multiplet) |
Advanced: How does this compound participate in sigmatropic rearrangements?
Answer:
this compound undergoes 1,3-dioxa-[3,3]-sigmatropic rearrangements when reacted with allylic alcohols. For example, in CDCl₃ at ambient temperature, it reacts with allylic carbamates to yield rearranged products (e.g., 63% yield after 30 minutes). The mechanism involves:
Carbamoylation : Formation of a carbamate intermediate.
Rearrangement : Migration of the benzoyl group via a six-membered transition state .
Q. Methodological Insight :
- Monitor reaction progress using ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Optimize solvent polarity (e.g., CDCl₃ vs. DMSO) to control reaction kinetics .
Advanced: How can computational methods like DFT predict this compound’s reactivity?
Answer:
Density Functional Theory (DFT) calculates:
- Molecular Geometry : Bond lengths and angles of the –NCO group.
- Reactivity Parameters : Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Case Study :
DFT simulations of benzoyl azide decomposition align with experimental IR data, confirming the transition state energy for –NCO formation .
Advanced: How to resolve contradictions in reaction yields involving this compound?
Answer:
Discrepancies in yields often arise from:
- Side Reactions : Allophanate formation via –NCO dimerization. Mitigate by adding inhibitors like benzoyl chloride (0.1–0.5 wt.%) .
- Analytical Validation : Use quantitative ¹³C-NMR or HPLC to distinguish between target products and byproducts .
Example : In polyurethane synthesis, –NCO content dropped to 7.8 wt.% after side reactions, necessitating iterative monitoring .
Advanced: What comparative insights exist between this compound and methyl isocyanate in combustion studies?
Answer:
While methyl isocyanate combustion mechanisms are well-documented (130 reactions, auto-ignition temperature ~635°C), this compound’s aromatic ring introduces complexity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
